molecular formula C5H4N6 B097133 Pyrimido[5,4-e][1,2,4]triazin-5-amine CAS No. 19359-15-0

Pyrimido[5,4-e][1,2,4]triazin-5-amine

Cat. No.: B097133
CAS No.: 19359-15-0
M. Wt: 148.13 g/mol
InChI Key: IFIRGWFMDSYTEQ-UHFFFAOYSA-N
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Description

Pyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that belongs to the class of triazines. It is characterized by a fused ring structure consisting of a pyrimidine ring and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Mechanism of Action

Target of Action

It’s known that similar compounds have been used as effective antiviral and antitumor agents .

Mode of Action

It has been found to exhibit cytotoxic activity against human lung carcinoma (a549) cell line . This suggests that it may interact with cellular targets to inhibit cell growth or induce cell death.

Result of Action

Pyrimido[5,4-e][1,2,4]triazin-5-amine has been found to exhibit cytotoxic activity against human lung carcinoma (A549) cell line . This suggests that the compound may induce cell death or inhibit cell growth, leading to a reduction in tumor size.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrimido[5,4-e][1,2,4]triazin-5-amine can be synthesized through various methods. One common approach involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO₂), followed by intramolecular cyclization to yield the desired this compound .

Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing hydrazinyluracil with DMF-DMA directly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-e][1,2,4]triazin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Pyrimido[5,4-e][1,2,4]triazin-5-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[5,4-e][1,2,4]triazin-5-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

pyrimido[5,4-e][1,2,4]triazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6/c6-4-3-5(9-1-8-4)11-10-2-7-3/h1-2H,(H2,6,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIRGWFMDSYTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=CN=C2N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295363
Record name Pyrimido[5,4-e]-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19359-15-0
Record name NSC101499
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimido[5,4-e]-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimido[5,4-e][1,2,4]triazin-5-amine
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